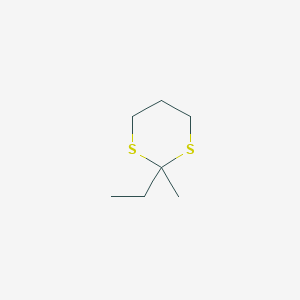
1,3-Dithiane, 2-ethyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-ethyl-2-methyl- is an organic compound belonging to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis, particularly as protecting groups for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. Common catalysts used in this reaction include boron trifluoride diethyl etherate (BF3·Et2O) and p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithianes undergo various types of chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the dithiane ring with other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, I2, and sodium dodecyl sulfate (SDS) in water.
Reduction: LiAlH4, NaBH4 in anhydrous solvents.
Substitution: Alkyl halides, organolithium compounds, and strong bases like lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and hydrocarbons.
Substitution: Formation of alkylated dithianes and other substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Dithianes have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dithianes involves the formation of stable intermediates through the interaction with various reagents. The sulfur atoms in the dithiane ring can coordinate with metal ions, facilitating reactions such as nucleophilic addition and substitution . The unique electronic properties of the dithiane ring also allow for the stabilization of carbanions, making them valuable intermediates in organic synthesis .
Comparación Con Compuestos Similares
1,3-Dithiane, 2-ethyl-2-methyl- can be compared with other similar compounds such as:
1,3-Dithiane, 2-methyl-: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1,3-dithiane-2-carboxylate: Contains an ester functional group, making it more reactive in certain types of reactions.
2-Methyl-1,3-dithiane: Another variant with a different substitution pattern.
The uniqueness of 1,3-dithiane, 2-ethyl-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
6007-24-5 |
|---|---|
Fórmula molecular |
C7H14S2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C7H14S2/c1-3-7(2)8-5-4-6-9-7/h3-6H2,1-2H3 |
Clave InChI |
DAEAQUKPISRNTB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(SCCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




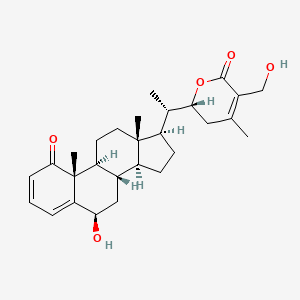
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
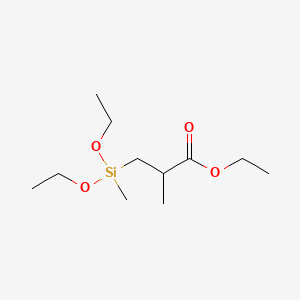
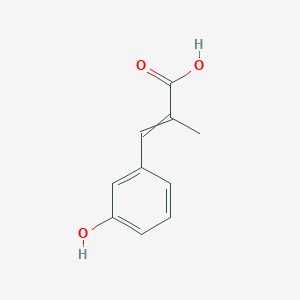
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
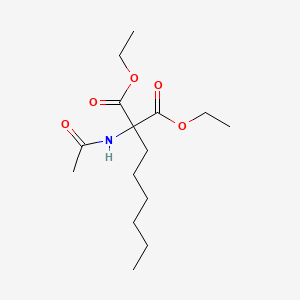
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
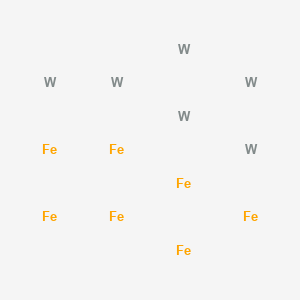

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
